![molecular formula C11H17N B2452719 (2S)-2-(3-Ethylphenyl)propan-1-amine CAS No. 2248199-62-2](/img/structure/B2452719.png)
(2S)-2-(3-Ethylphenyl)propan-1-amine
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Overview
Description
(2S)-2-(3-Ethylphenyl)propan-1-amine, also known as EPH or N-ethylamphetamine, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used as a recreational drug and a performance-enhancing substance. Despite its potential abuse, EPH has been the subject of scientific research due to its unique properties and potential therapeutic applications.
Mechanism of Action
(2S)-2-(3-Ethylphenyl)propan-1-amine works by increasing the release of dopamine and norepinephrine in the brain. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy. This compound also blocks the reuptake of dopamine and norepinephrine, which prolongs their effects and increases their availability in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems such as hypertension and arrhythmias. This compound also increases the release of stress hormones such as cortisol and adrenaline, which can lead to anxiety, paranoia, and psychosis. Long-term use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
(2S)-2-(3-Ethylphenyl)propan-1-amine has been used in various lab experiments due to its unique properties and potential therapeutic applications. Its ability to increase the release of dopamine and norepinephrine makes it a useful tool for studying the effects of amphetamines on the central nervous system. However, its potential for abuse and addiction limits its use in lab experiments and clinical trials.
Future Directions
There are several future directions for research on (2S)-2-(3-Ethylphenyl)propan-1-amine. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Another area of interest is its potential use as a local anesthetic and a vasoconstrictor. Further research is needed to determine the safety and efficacy of this compound in these applications. Additionally, research on the long-term effects of this compound on the brain and body is needed to better understand its potential risks and benefits.
Synthesis Methods
(2S)-2-(3-Ethylphenyl)propan-1-amine can be synthesized by using a variety of methods, including reductive amination, Leuckart reaction, and reductive coupling. The most common method for synthesizing this compound is reductive amination, which involves the reaction of phenylacetone with ethylamine in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is purified through a series of chemical reactions and recrystallization to obtain pure this compound.
Scientific Research Applications
(2S)-2-(3-Ethylphenyl)propan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience, this compound has been used as a research tool to study the effects of amphetamines on the central nervous system. In pharmacology, this compound has been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In medicine, this compound has been studied for its potential use as a local anesthetic and a vasoconstrictor.
properties
IUPAC Name |
(2S)-2-(3-ethylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCSUKBVCVCHSZ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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